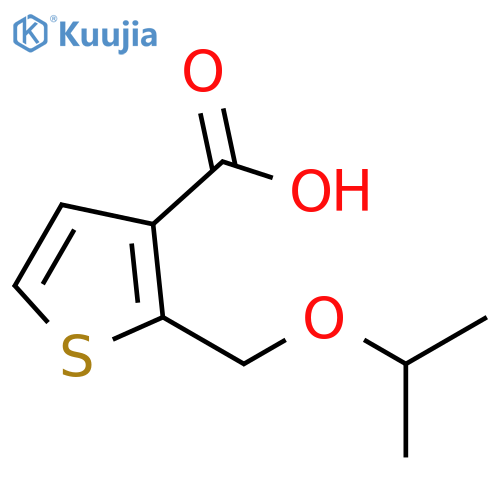

Cas no 2059975-97-0 (2-(propan-2-yloxy)methylthiophene-3-carboxylic acid)

2-(propan-2-yloxy)methylthiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Propan-2-yloxymethyl)thiophene-3-carboxylic acid

- 2-(propan-2-yloxy)methylthiophene-3-carboxylic acid

-

- MDL: MFCD30501849

- インチ: 1S/C9H12O3S/c1-6(2)12-5-8-7(9(10)11)3-4-13-8/h3-4,6H,5H2,1-2H3,(H,10,11)

- InChIKey: AQIKLAZVGHZJPL-UHFFFAOYSA-N

- SMILES: C1(COC(C)C)SC=CC=1C(O)=O

2-(propan-2-yloxy)methylthiophene-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-341461-0.1g |

2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid |

2059975-97-0 | 0.1g |

$867.0 | 2023-09-03 | ||

| Enamine | EN300-341461-10.0g |

2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid |

2059975-97-0 | 10.0g |

$6450.0 | 2023-02-23 | ||

| Enamine | EN300-341461-0.25g |

2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid |

2059975-97-0 | 0.25g |

$906.0 | 2023-09-03 | ||

| Enamine | EN300-341461-2.5g |

2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid |

2059975-97-0 | 2.5g |

$1931.0 | 2023-09-03 | ||

| Enamine | EN300-341461-1g |

2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid |

2059975-97-0 | 1g |

$986.0 | 2023-09-03 | ||

| Enamine | EN300-341461-0.05g |

2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid |

2059975-97-0 | 0.05g |

$827.0 | 2023-09-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050661-1g |

2-[(Propan-2-yloxy)methyl]thiophene-3-carboxylic acid |

2059975-97-0 | 95% | 1g |

¥7441.0 | 2023-03-11 | |

| Enamine | EN300-341461-5.0g |

2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid |

2059975-97-0 | 5.0g |

$4349.0 | 2023-02-23 | ||

| Enamine | EN300-341461-1.0g |

2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid |

2059975-97-0 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-341461-10g |

2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid |

2059975-97-0 | 10g |

$4236.0 | 2023-09-03 |

2-(propan-2-yloxy)methylthiophene-3-carboxylic acid 関連文献

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

2-(propan-2-yloxy)methylthiophene-3-carboxylic acidに関する追加情報

2-(Propan-2-yloxy)methylthiophene-3-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2059975-97-0, known as 2-(propan-2-yloxy)methylthiophene-3-carboxylic acid, is a unique organic molecule that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are widely studied due to their versatile properties and applications in electronics, pharmaceuticals, and advanced materials.

Thiophene derivatives have been a focal point in organic electronics due to their excellent electrical properties and stability under various conditions. The methylthiophene moiety in this compound contributes to its ability to participate in π-conjugation, a key feature for applications in semiconducting materials and organic light-emitting diodes (OLEDs). Recent studies have explored the potential of this compound as a building block for constructing advanced organic semiconductors with enhanced charge transport properties.

The propan-2-yloxy group attached to the thiophene ring introduces steric hindrance and modulates the electronic properties of the molecule. This modification is significant as it allows for fine-tuning of the compound's reactivity and solubility, making it suitable for diverse chemical reactions and industrial processes. Researchers have demonstrated that this group can enhance the stability of the compound under thermal and oxidative conditions, which is crucial for its application in high-performance materials.

In terms of synthesis, 2-(propan-2-yloxy)methylthiophene-3-carboxylic acid can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic chemistry have enabled more efficient and selective pathways for its synthesis, reducing production costs and improving yield. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in constructing the thiophene backbone with high precision.

The carboxylic acid functionality present in this compound provides additional versatility in its chemical reactivity. It can undergo esterification, amidation, or other functional group transformations to create derivatives with tailored properties. For instance, ester derivatives of this compound have been explored for their potential as biodegradable polymers in packaging and biomedical applications.

Recent studies have highlighted the role of 2-(propan-2-yloxy)methylthiophene-3-carboxylic acid in drug delivery systems due to its ability to form self-assembled structures. These structures can encapsulate therapeutic agents and release them in a controlled manner, offering new possibilities in targeted drug delivery. Additionally, its compatibility with biological systems makes it a promising candidate for bio-inspired materials.

In environmental science, this compound has been investigated for its potential as a biosorbent for heavy metal ions. The thiophene ring's ability to coordinate with metal ions combined with the hydroxyl group's chelating properties makes it an effective adsorbent for water purification applications. Experimental results indicate high efficiency in removing contaminants such as lead(II) and cadmium(II) ions from aqueous solutions.

Looking ahead, the integration of 2-(propan-2-yloxy)methylthiophene-3-carboxylic acid into advanced materials holds great promise for next-generation technologies. Its unique combination of electronic properties, stability, and functional versatility positions it as a key player in the development of sustainable and high-performance materials across multiple industries.

2059975-97-0 (2-(propan-2-yloxy)methylthiophene-3-carboxylic acid) Related Products

- 1704231-64-0(5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2172190-39-3(2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid)

- 603945-27-3(ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate)

- 681482-50-8(4-{4-(trifluoromethoxy)phenylmethyl}piperidine)

- 88606-96-6(Butofilolol maleate)

- 2137695-25-9(5-(Chloromethyl)-2-fluorobenzenesulfonyl fluoride)

- 16948-36-0((R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride)

- 439095-66-6(1-Chloro-5-fluoro-2-(4-fluorobenzyl)oxy-4-nitrobenzene)

- 205171-10-4(2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine)

- 4920-34-7(1,2,4-Trifluoro-3-methoxybenzene)